molecular formula C14H20O2 B14854443 2-Tert-butoxy-5-(cyclopropylmethyl)phenol

2-Tert-butoxy-5-(cyclopropylmethyl)phenol

Cat. No.: B14854443
M. Wt: 220.31 g/mol
InChI Key: KEBJEMTZWTVKFA-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O2 It is a phenolic compound characterized by the presence of a tert-butoxy group and a cyclopropylmethyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-(cyclopropylmethyl)phenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the O-Boc protection/deprotection of phenolic structures under water-mediated, catalyst-free conditions . This method is eco-sustainable and efficient, making it suitable for multi-step organic synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection/deprotection strategies.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Tert-butoxy-5-(cyclopropylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tert-butoxy and cyclopropylmethyl groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-5-(cyclopropylmethyl)phenol is unique due to the presence of both tert-butoxy and cyclopropylmethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-(cyclopropylmethyl)-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H20O2/c1-14(2,3)16-13-7-6-11(9-12(13)15)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3

InChI Key

KEBJEMTZWTVKFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)CC2CC2)O

Origin of Product

United States

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